molecular formula C4H7NaO2 B7767910 sodium;butanoate

sodium;butanoate

Cat. No.: B7767910
M. Wt: 110.09 g/mol
InChI Key: MFBOGIVSZKQAPD-UHFFFAOYSA-M
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Description

The compound identified as “sodium;butanoate” is known as Carbonyldiimidazole. It is an organic compound with the molecular formula (C3H3N2)2CO. This compound is a white crystalline solid and is often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction is as follows: [ \text{4 C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ] In this conversion, imidazole serves both as the nucleophile and the base. The side product, imidazolium chloride, and solvent are removed to obtain the crystalline product in approximately 90% yield .

Industrial Production Methods

Industrial production of Carbonyldiimidazole typically follows the same synthetic route as described above, with careful control of reaction conditions to ensure high yield and purity. The process involves large-scale handling of phosgene, which requires stringent safety measures due to its toxicity.

Chemical Reactions Analysis

Types of Reactions

Carbonyldiimidazole undergoes various types of reactions, including:

    Substitution Reactions: It reacts with amines to form amides, carbamates, and ureas.

    Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide.

Common Reagents and Conditions

    Amines: Used in the formation of amides, carbamates, and ureas.

    Water: Hydrolyzes Carbonyldiimidazole to imidazole and carbon dioxide.

Major Products

    Amides: Formed from the reaction with amines.

    Imidazole and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

Carbonyldiimidazole is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Peptide Synthesis: Used for coupling amino acids to form peptide bonds.

    Organic Synthesis: Employed in the formation of various organic compounds, including esters and amides.

    Biological Research: Used in the modification of proteins and peptides.

    Industrial Applications: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

Carbonyldiimidazole acts as a coupling agent in organic synthesis. It facilitates the formation of peptide bonds by reacting with carboxylic acids to form an intermediate that can then react with amines to form amides. The mechanism involves the activation of the carboxylic acid group, making it more reactive towards nucleophilic attack by the amine.

Comparison with Similar Compounds

Carbonyldiimidazole is similar to other coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). it offers several advantages:

    Milder Reaction Conditions: Carbonyldiimidazole reactions typically occur under milder conditions compared to DCC and DIC.

    Less By-Product Formation: It produces fewer by-products, making purification easier.

    Higher Yield: Often results in higher yields of the desired product.

List of Similar Compounds

  • Dicyclohexylcarbodiimide (DCC)
  • N,N’-Diisopropylcarbodiimide (DIC)

Carbonyldiimidazole stands out due to its efficiency and ease of use in various synthetic applications.

Properties

IUPAC Name

sodium;butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBOGIVSZKQAPD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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